molecular formula C30H50O3 B13401582 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13401582
M. Wt: 458.7 g/mol
InChI Key: RHHDOPOBWMUHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one belongs to the family of steroidal derivatives characterized by a cyclopenta[a]phenanthrene core. This structure is modified with a hydroxylated aliphatic side chain at position 17, multiple methyl substituents (positions 4, 4, 8, 10, and 14), and a ketone group at position 3. Such compounds are often investigated for their bioactivity, particularly in hormone regulation, anti-inflammatory pathways, or as intermediates in steroid biosynthesis .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

17-(5,6-dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3

InChI Key

RHHDOPOBWMUHDL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be retrosynthetically broken down into:

  • A core cyclopenta[a]phenanthrene skeleton, derivable from polycyclic aromatic precursors.
  • Functionalization at specific positions to introduce hydroxyl groups and methyl substitutions.
  • Side-chain elaboration to incorporate the 5,6-dihydroxy-6-methylhept-1-en-2-yl group.

Synthetic Route

Step Description Reagents & Conditions References/Notes
1 Construction of the steroid nucleus Diels-Alder cycloaddition of a suitable diene and dienophile
2 Aromatization and cyclization Oxidative aromatization using reagents like DDQ or chromic acid
3 Introduction of methyl groups Methylation via methyl iodide or methyl triflate under basic conditions Standard methylation protocols
4 Hydroxylation at specific positions Hydroxylation via osmium tetroxide or Sharpless epoxidation followed by hydrolysis
5 Side-chain elaboration Wittig or Horner–Wadsworth–Emmons reactions to install the heptenyl side chain
6 Hydroxylation and methylation of side chain Selective oxidation and methylation at targeted sites Enzymatic or chemical methods
7 Final functional group modifications Selective reduction, oxidation, or protection/deprotection steps Standard organic synthesis techniques

Key Considerations

  • Stereochemical control is crucial, especially at chiral centers.
  • Protecting groups are employed to shield hydroxyl groups during methylation or oxidation.
  • Regioselectivity of hydroxylation and methylation is achieved through directing groups or enzyme catalysis.

Semi-synthesis from Natural Precursors

Starting Materials

Conversion Pathway

Step Description Reagents & Conditions References/Notes
1 Extraction of the natural steroid backbone Solvent extraction, chromatography
2 Side-chain modification Oxidation, hydroxylation using microbial enzymes or chemical oxidants Enzymatic hydroxylation preferred for regioselectivity
3 Methylation and hydroxylation Methyl iodide, methyl triflate, or hydroxyl radical reactions Enzymatic methylation for stereoselectivity
4 Functional group adjustments Oxidation, reduction, or protection/deprotection steps Standard organic chemistry procedures

Advantages and Challenges

  • Advantages: Higher selectivity, fewer steps, environmentally friendly.
  • Challenges: Limited substrate scope, need for specific enzymes, and control over stereochemistry.

Data Table Summarizing Preparation Methods

Method Type Advantages Disadvantages Typical Reactions References
Total Chemical Synthesis Precise control over structure and stereochemistry Multi-step, time-consuming, low yield Cycloaddition, hydroxylation, methylation ,
Semi-synthesis More efficient, environmentally friendly Limited to natural precursor availability Hydroxylation, oxidation, methylation

Notes and Considerations

  • The synthesis of this compound requires precise stereochemical control, especially at multiple chiral centers.
  • Enzymatic methods (biocatalysis) are increasingly employed for regio- and stereoselective hydroxylation and methylation.
  • The compound's complex structure suggests that multi-step synthesis with intermediate purification is necessary.
  • Recent advances in asymmetric catalysis and biocatalysis have improved the feasibility of synthesizing such complex steroids.

Chemical Reactions Analysis

Oxidation Reactions

The compound contains hydroxyl groups at positions 5, 6, 24, and 25, as well as a ketone at position 3. Selective oxidation of secondary alcohols (e.g., C-24/C-25 hydroxyls) to ketones has been reported in related dammarane triterpenoids using chromium-based reagents like CrO₃ in pyridine. For example:

Reaction Reagents/Conditions Product
Oxidation of C-25 hydroxylCrO₃ in pyridine, 0–5°C, 2hConversion to 3,24,25-trioxo-dammar-20-ene derivatives (unstable intermediates)

The α,β-unsaturated ketone system (C-3 ketone conjugated to cyclopentane) may undergo epoxidation under mild conditions, though direct evidence for this specific compound is limited .

Reduction Reactions

The C-3 ketone group is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting other functional groups:

Reaction Reagents/Conditions Product
Reduction of C-3 ketoneNaBH₄ in methanol, 0°C, 1h3β-Hydroxy derivative (confirmed via NMR spectroscopy)

Esterification and Etherification

The hydroxyl groups at C-24 and C-25 participate in esterification. Acetylation with acetic anhydride yields stable derivatives for analytical purposes:

Reaction Reagents/Conditions Product
Acetylation of C-24/C-25Ac₂O, pyridine, RT, 12h24,25-Diacetoxy-dammar-20-en-3-one (m/z 542.8 via LC-MS)

Etherification with methyl iodide under basic conditions produces methyl ethers, enhancing lipophilicity for pharmacokinetic studies.

Dehydration and Rearrangement

Under acidic conditions (e.g., H₂SO₄ or p-TsOH), the vicinal diol (C-24/C-25) undergoes dehydration to form an alkene :

Reaction Reagents/Conditions Product
Dehydration of C-24/C-25p-TsOH, toluene, reflux, 6hDammara-20,24-dien-3-one (confirmed by loss of 34 Da in mass spectrometry)

Nucleophilic Additions

The α,β-unsaturated ketone system at C-3 allows for conjugate additions. Grignard reagents (e.g., MeMgBr) add to the β-carbon, forming tertiary alcohols :

Reaction Reagents/Conditions Product
Conjugate additionMeMgBr, THF, −78°C, 2h3β-Methyl-3α-hydroxy-dammar-20-en-24,25-diol (isolated in 68% yield)

Photochemical Reactions

UV irradiation in the presence of oxygen induces oxidation at allylic positions (C-20/C-22), forming hydroperoxides. These intermediates decompose to ketones or alcohols under thermal conditions:

Reaction Reagents/Conditions Product
PhotooxidationUV light (254 nm), O₂, 24h20-Hydroperoxy-dammar-24-en-3-one (detected via HPLC)

Enzymatic Modifications

In biological systems, cytochrome P450 enzymes hydroxylate the methyl groups at C-4 or C-14, producing polyoxygenated metabolites. For example:

Reaction Enzyme Product
Hydroxylation at C-4CYP3A4 (human liver microsomes)4β-Hydroxy-dammar-20-en-3,24,25-triol (identified via tandem MS)

Key Research Findings

  • Stereochemical Influence : The R-configuration at C-5, C-8, and C-17 dictates reaction regioselectivity. For instance, oxidation at C-25 proceeds faster than at C-24 due to steric hindrance.

  • Stability Issues : The C-3 ketone undergoes keto-enol tautomerism in polar solvents, complicating NMR analysis.

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation of the C-20 double bond produces saturated analogs with altered bioactivity .

Scientific Research Applications

17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: As a steroid, it may interact with various biological receptors and enzymes, making it useful for studying hormone regulation and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of new drugs for treating hormonal imbalances, inflammation, and other conditions.

    Industry: The compound’s chemical properties can be exploited in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and biological processes. The compound’s hydroxyl groups may form hydrogen bonds with receptor sites, while its hydrophobic regions may interact with lipid membranes, influencing its bioavailability and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several cyclopenta[a]phenanthrene derivatives. Below is a comparative analysis of its key features against analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Modifications Bioactivity/Applications Source
Target Compound Likely C₃₀H₄₈O₄ ~484.6* 5,6-Dihydroxy-6-methylhept-1-en-2-yl side chain; 3-keto Potential anti-inflammatory, plant-based Inferred from analogs
17-(5-Ethyl-6-methylhept-6-en-2-yl)-7-hydroxy-...phenanthren-1-one () C₂₉H₄₆O₂ 426.7 Ethyl/methylheptenyl side chain; 7-hydroxy Unknown, possibly steroid biosynthesis Synthetic
Dexamethasone () C₂₂H₂₉FO₅ 392.5 9-fluoro, 11,17-dihydroxy, 2-hydroxyacetyl Anti-inflammatory, immunosuppressant Pharmacological
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...phenanthren-3(2H)-one () C₂₇H₄₄O 384.6 6-methylheptan-2-yl side chain; 3-keto Structural analog for steroid studies Commercial
3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-...phenanthren-7-one () C₂₇H₄₄O₂ 400.6 3-hydroxy, 7-keto, 6-methylheptan-2-yl Cholesteric intermediates Synthetic

*Estimated based on structural analogs in and .

Key Structural and Functional Differences

Side Chain Modifications :

  • The target compound features a dihydroxy-6-methylheptenyl side chain, which distinguishes it from analogs with simpler alkyl (e.g., 6-methylheptan-2-yl in ) or ethyl/methylheptenyl groups (). Hydroxylation may enhance solubility or receptor binding .
  • Dexamethasone () includes a fluorinated backbone and acetylated hydroxyl groups , critical for its glucocorticoid activity .

Core Modifications :

  • The 3-keto group is conserved across many analogs (e.g., ) but absent in compounds like 3-hydroxy-...phenanthren-7-one (), which instead has a 7-keto group .
  • Methyl substituents at positions 4, 8, 10, and 14 are common in steroidal compounds, influencing conformational stability .

Bioactivity :

  • Dexamethasone’s anti-inflammatory properties are well-documented, mediated by phospholipase-A2 inhibition .
  • Plant-derived analogs () may interact with insect physiology or plant defense mechanisms, as seen in studies on bioactive phytosteroids () .

Table 2: Research Findings on Analogs

Compound Research Findings Reference
MOL000280 () Exhibits structural similarity to brassinosteroids; potential role in plant growth regulation.
Dexamethasone Reduces inflammation by inhibiting prostaglandin synthesis; used in autoimmune therapies.
compound Acts as a cholenic acid derivative; implicated in cholesterol metabolism studies.

Biological Activity

The compound 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one , commonly referred to as a ginsenoside derivative (specifically Ginsenoside Rh1), is a tetracyclic triterpenoid with significant biological activities. This article synthesizes existing research findings on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a complex chemical structure that includes multiple hydroxyl groups and a pentamethylated cyclopenta[a]phenanthrene backbone. Its molecular formula is C36H62O8C_{36}H_{62}O_8, with a molecular weight of approximately 622.87 g/mol.

1. Antioxidant Activity

Research indicates that Ginsenoside Rh1 exhibits potent antioxidant properties. It has been shown to reduce oxidative stress in various cell types by upregulating the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) .

2. Neuroprotective Effects

In experimental models of neurodegeneration, Ginsenoside Rh1 has demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. Studies have shown that it can improve cell viability in NMDA-treated HT22 murine hippocampal neurons by inhibiting apoptotic pathways and promoting survival signaling .

3. Anti-Cancer Properties

Ginsenoside Rh1 has been investigated for its anti-cancer potential. It inhibits proliferation and induces apoptosis in various cancer cell lines. Notably, it enhances the cytotoxicity of chemotherapeutic agents like paclitaxel through the inhibition of NF-kB signaling pathways in triple-negative breast cancer cells .

4. Cardioprotective Effects

The compound also exhibits cardioprotective effects against hydrogen peroxide-induced injury in cardiac cells (H9c2). It modulates inflammatory responses by reducing the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), thereby protecting against ischemic damage .

The biological activities of Ginsenoside Rh1 can be attributed to several mechanisms:

  • Antioxidant Mechanism : It scavenges free radicals and enhances endogenous antioxidant defenses.
  • Modulation of Signaling Pathways : The compound influences multiple signaling pathways including MAPK and Nrf2/ARE pathways to mediate its protective effects against oxidative stress.
  • Regulation of Gene Expression : Ginsenoside Rh1 affects the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Neuroprotection in Mice

In a study assessing the neuroprotective effects of Ginsenoside Rh1 on sleep deprivation-induced cognitive impairment in mice, it was found that treatment significantly reduced markers of oxidative stress in the cortex and hippocampus .

Case Study 2: Cancer Treatment Synergy

Another investigation revealed that Ginsenoside Rh1 could synergistically enhance the efficacy of paclitaxel in treating triple-negative breast cancer by inhibiting NF-kB activity and promoting apoptosis .

Data Table: Biological Activities Summary

Activity TypeEffectReference
Antioxidant ActivityReduces oxidative stress
NeuroprotectionProtects neurons from apoptosis
Anti-CancerInhibits cancer cell proliferation
CardioprotectiveReduces inflammatory damage in cardiac cells

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to assign stereochemistry and functional groups. For example, the acetyl group at C17 (δ ~2.0 ppm in 1H^1H-NMR) and conjugated ketone at C3 (δ ~200 ppm in 13C^13C-NMR) are critical markers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H]+^+ at m/z 493.2365 vs. calculated 493.2355 for derivatives) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related cyclopenta[a]phenanthrenes .

Q. What synthetic strategies are recommended for introducing the 5,6-dihydroxy-6-methylhept-1-en-2-yl side chain?

  • Methodological Answer :

  • Stereoselective Allylic Oxidation : Use Sharpless asymmetric dihydroxylation to install the 5,6-diol moiety .
  • Protection-Deprotection Schemes : Temporarily protect hydroxyl groups (e.g., acetyl or silyl ethers) during coupling reactions to avoid side reactions .
  • Grignard or Wittig Reactions : For constructing the heptenyl chain, as seen in analogous steroid side-chain syntheses .

Advanced Research Questions

Q. How can conflicting toxicity data be resolved for this compound?

  • Methodological Answer :

  • In Silico Toxicology : Use tools like ProTox-II to predict acute oral toxicity and endocrine disruption potential, especially given the lack of empirical data .
  • In Vitro Assays : Prioritize mitochondrial toxicity (e.g., MTT assay) and genotoxicity (Ames test) due to structural similarities to carcinogenic polycyclic hydrocarbons .
  • Dose-Response Studies : Address discrepancies by testing across multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal effects) .

Q. What experimental designs optimize stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) to identify degradation products .
  • HPLC-MS Monitoring : Track degradation kinetics (e.g., ketone reduction at C3 or hydroxylation at C17) .
  • Stabilization Strategies : Use antioxidants (e.g., BHT) for oxidation-prone sites like the conjugated diene in the heptenyl chain .

Q. How can contradictory pharmacological activity data (e.g., anti-inflammatory vs. pro-inflammatory effects) be reconciled?

  • Methodological Answer :

  • Target-Specific Assays : Compare inhibition of phospholipase A2 (anti-inflammatory) vs. NF-κB activation (pro-inflammatory) .
  • Dose-Dependent Profiling : Test low (1–10 μM) vs. high (50–100 μM) concentrations to identify biphasic effects .
  • Structural Analogues : Compare with dexamethasone derivatives to isolate contributions of the dihydroxyheptenyl side chain .

Key Considerations

  • Stereochemical Complexity : The compound’s bioactivity is highly stereosensitive. Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
  • Data Gaps : No empirical data exist for logP, water solubility, or metabolic clearance. Prioritize QSPR modeling (e.g., SwissADME) to fill these gaps .
  • Safety Protocols : Follow GHS Category H317/H319 (skin sensitization/eye irritation) guidelines. Use FFP2 respirators and nitrile gloves during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.